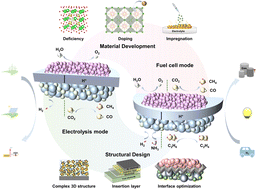A review of progress in proton ceramic electrochemical cells: material and structural design, coupled with value-added chemical production
Energy & Environmental Science Pub Date: 2023-10-31 DOI: 10.1039/D3EE03121G
Abstract
Proton ceramic electrochemical cells (PCECs) have attracted significant attention from governmental institutions and research societies as an emerging technology for energy conversion and storage. As some of the representative high-temperature electrochemical devices, PCECs have achieved impressive progress and become an influential research direction in the energy field. They exhibit wide-ranging application prospects and offer numerous possibilities for the subsequent production of valuable chemical products at intermediate temperatures, due to their remarkable flexibility and reliability. The development of efficient, stable, and long-life elementary PCEC devices relies heavily on the exploitation of new materials and structural designs. In this paper, we provide a general review of the mechanisms of proton transport and the fundamental operating principles of PCECs. We comprehensively summarize strategies used to improve electrochemical performance in the past few years, encompassing the state-of-the-art electrode and electrolyte materials, novel approaches for structural optimization, and innovative developments in electrochemical cell devices. Importance is given to the presentation of various applications of PCECs, including H2O electrolysis, CO2/H2O co-conversion in the electrolysis mode, and the synthesis of high-value chemicals such as CH4 and CO through CO2 electrochemical conversion with proton donors like H2, C2H6, or NH3 (conceptualized). Consequently, we provide a future perspective on PCEC commercialization and highlight the existing challenges that need to be addressed.


Recommended Literature
- [1] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [2] Synthesis of n-type SiC nanowires with tailored doping levels
- [3] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [4] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [5] Index of subjects
- [6] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [7] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [8] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
- [9] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [10] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 13073-21-7









